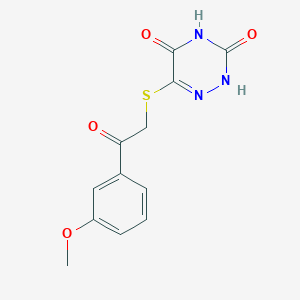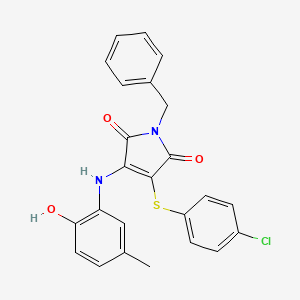
6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a methoxyphenyl group and a thioether linkage, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-methoxybenzaldehyde.
Formation of the Thioether Linkage: The intermediate is reacted with 2-mercaptoacetic acid under acidic conditions to form the thioether linkage.
Cyclization: The resulting compound undergoes cyclization with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Final Product Formation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it into a dihydrotriazine derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the triazine ring and the methoxyphenyl group contributes to its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of particular interest.
Industry
Industrially, the compound can be used in the development of new agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the chemical industry.
作用機序
The mechanism of action of 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death. The methoxyphenyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
6-(2-phenylethylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but lacks the methoxy group.
6-(2-(4-methoxyphenyl)-2-oxoethylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure with a methoxy group at a different position.
6-(2-(3-chlorophenyl)-2-oxoethylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione enhances its chemical reactivity and biological activity compared to its analogs. This functional group can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.
特性
IUPAC Name |
6-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-19-8-4-2-3-7(5-8)9(16)6-20-11-10(17)13-12(18)15-14-11/h2-5H,6H2,1H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPOONEMQTMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[3-chloro-4-(2-hydroxyanilino)-2,5-dihydro-1H-1-pyrrolylmethyl]benzoate](/img/structure/B7759296.png)

![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoate](/img/structure/B7759311.png)




![1-[(2,4-Dichlorophenyl)methyl]-3-(3-hydroxyanilino)-4-phenylsulfanylpyrrole-2,5-dione](/img/structure/B7759349.png)



![6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759377.png)

